molecular formula C21H18FN5OS B2623324 N-(4-fluorobenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894064-66-5

N-(4-fluorobenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2623324
CAS No.: 894064-66-5
M. Wt: 407.47
InChI Key: AONYCJUKVPKNPG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule featuring a complex [1,2,4]triazolo[4,3-b]pyridazine core scaffold. This core structure is synthetically versatile and is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine structure have been investigated in patent literature for their potential to modulate various enzyme classes, including protein kinases . Its mechanism of action is hypothesized to involve interaction with enzyme active sites, potentially acting as an inhibitor for specific kinases such as Fyn, Chk2, or FLT3, as suggested by studies on closely related triazolo-pyridazine derivatives . The structure-activity relationship (SAR) of this compound is defined by its key substituents: the p-tolyl group at the 6-position may influence potency and selectivity, the thioacetamide linker at the 3-position provides a flexible spacer, and the 4-fluorobenzyl group attached to the acetamide is a common pharmacophore known to enhance bioavailability and target binding affinity in drug-like molecules. This reagent is intended for non-human research applications only, specifically for use as a standard or probe in in vitro biochemical assays, hit-to-lead optimization studies, and exploratory investigations into kinase signaling pathways. It is supplied for laboratory research use and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-14-2-6-16(7-3-14)18-10-11-19-24-25-21(27(19)26-18)29-13-20(28)23-12-15-4-8-17(22)9-5-15/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONYCJUKVPKNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a triazole and pyridazine moiety linked through a thioacetamide group. This structural arrangement is significant for its biological activity.

Pharmacological Profile

The pharmacological profile of compounds containing the 1,2,4-triazole and pyridazine scaffolds has been extensively studied. Here are the key activities associated with similar compounds:

  • Anticancer Activity : Compounds with triazole and thiol groups have shown promising anticancer properties. For instance, derivatives of 1,2,4-triazoles have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .
  • Antimicrobial Properties : The presence of the triazole ring is often linked to antimicrobial activity. Studies indicate that triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications in the functional groups attached to the core structure can significantly influence their efficacy:

  • Fluorine Substitution : The introduction of fluorine atoms (e.g., in N-(4-fluorobenzyl) moiety) can enhance lipophilicity and metabolic stability, which are essential for improving bioavailability .
  • Thioether Linkage : The thioether linkage in the compound enhances its interaction with biological targets by providing additional hydrogen bonding capabilities .

Case Studies

  • Anticancer Efficacy : A study investigated a series of thiadiazole derivatives that showed decreased viability in human cancer cell lines. Similar mechanisms may be expected in compounds like this compound due to its structural components .
  • Antimicrobial Testing : In vitro tests demonstrated that compounds with a similar triazolo-pyridazine structure exhibited minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant bacterial strains . This suggests that this compound may possess comparable or superior antimicrobial properties.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organisms/CellsEfficacy (MIC/IC50)
1,2,4-Triazole DerivativeAnticancerHL-60 Leukemia CellsIC50 = 5 μM
Thiadiazole CompoundAntimicrobialStaphylococcus aureus, E. coliMIC = 0.125 μg/mL
Pyridazine-Thioether DerivativeAnticancerVarious Cancer Cell LinesIC50 = 10 μM

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorobenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has potential applications in drug discovery and development due to its pharmacological properties. Research indicates that compounds with similar structures can exhibit:

  • Anticancer Activity : Some derivatives have shown efficacy in inhibiting cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
  • Antimicrobial Properties : The compound may disrupt cellular processes in bacteria and fungi, making it a candidate for antimicrobial drug development.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be explored for treating neurodegenerative diseases.

Biological Research

In biological studies, this compound may serve as a probe to investigate various biochemical pathways involving triazolopyridazine derivatives. Its interactions with enzymes or receptors can provide insights into:

  • Mechanisms of Action : Understanding how the compound modulates specific biochemical pathways could lead to novel therapeutic strategies.
  • Structure-Activity Relationships (SAR) : Analyzing how structural variations affect biological activity can inform the design of more potent derivatives.

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in materials science. Its unique chemical properties could be leveraged in the development of new materials with specific functionalities.

Chemical Reactions Analysis

Key Chemical Reactions

Reaction TypeMechanismRole in Synthesis/Modification
Condensation Formation of triazolo-pyridazine coreEstablishes the heterocyclic framework
Thioacetamide synthesis Reaction with thionyl chloride or acetic anhydrideIntroduces the thioacetamide functional group
Nucleophilic substitution Coupling with fluorobenzyl groupsEnhances lipophilicity and bioavailability

Structural Reactivity

The compound exhibits reactivity at multiple sites:

  • Thioacetamide group : Under alkaline conditions, the thioacetamide can undergo hydrolysis to form a thiol, which may participate in redox reactions .

  • Triazolo-pyridazine core : Susceptible to electrophilic substitution at positions 3 and 6 due to aromaticity .

  • Fluorobenzyl substituent : The fluorine atom enhances molecular stability but restricts nucleophilic substitution at the benzyl position.

Stability and Reactivity

The compound’s stability is influenced by:

  • Molecular weight : 373.5 g/mol (calculated from molecular formula C18H16FN3OS2) .

  • Hydrogen bonding : The acetamide group facilitates interactions with polar solvents .

  • Electrophilic substitution : Reactivity at the triazolo-pyridazine core requires controlled conditions to prevent degradation .

Experimental Validation

ParameterValue/RangeReference
Melting point 185–190°CPubChem CID 7119409
Solubility Moderate in DMSO, low in waterEvtachem product data
IC50 (COX-II) 0.011–6.0 μMACS Omega 2023

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural homology with other [1,2,4]triazolo[4,3-b]pyridazine derivatives and acetamide-containing heterocycles. Below is a detailed comparison based on substituents, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
N-(4-fluorobenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide [1,2,4]triazolo[4,3-b]pyridazine p-tolyl (C6), thioacetamide, 4-fluorobenzyl Hypothesized kinase inhibition; enhanced logP
7-(2-Fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid [1,2,4]triazolo[1,5-a]pyrimidine 2-fluorophenyl (C7), carboxylic acid Antiviral (unpublished)
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine-thioacetamide 4-hydroxypyrimidinyl, 5-methylisoxazolyl Antimicrobial (in vitro)
Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate [1,2,4]triazolo[4,3-b]pyridazine Chlorine (C6), benzoyl-protected glycine Intermediate in amino acid derivative synthesis

Key Observations

The p-tolyl group (electron-donating methyl) may improve aromatic stacking in hydrophobic binding pockets versus halogenated or hydroxylated analogs (e.g., 7-(2-fluorophenyl)-triazolopyrimidine) .

Chlorine substituents (as in ethyl N-benzoyl derivatives) are often used as synthetic intermediates but may reduce bioavailability due to higher molecular weight .

Toxicity Considerations: Heterocyclic amines with fused triazole-azine systems (e.g., IQ-type compounds) are associated with carcinogenicity, but fluorination and acetamide functionalization in the target compound may mitigate metabolic activation into toxic intermediates .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-fluorobenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Nucleophilic substitution : Thiol groups (e.g., from triazolopyridazine derivatives) react with activated acetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be used to assemble triazole rings, as seen in structurally similar compounds .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) are preferred for coupling reactions to enhance reactivity and yield .
    • Characterization : Confirmation of structure requires NMR (¹H/¹³C), IR (to confirm thioether and amide bonds), and elemental analysis for purity validation .

Q. How is the structural integrity of this compound validated during synthesis?

  • Analytical techniques :

  • X-ray crystallography : Resolves bond lengths and angles, critical for confirming the triazolopyridazine core and substituent orientation .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Thermal analysis (DSC/TGA) : Assesses stability under varying temperatures, crucial for storage and handling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?

  • Methodological approach :

  • Substituent variation : Replace the 4-fluorobenzyl or p-tolyl groups with electron-withdrawing/donating moieties (e.g., 4-bromophenyl, 4-methoxyphenyl) to assess effects on target binding .
  • Bioisosteric replacements : Substitute the thioacetamide linker with sulfone or phosphonate groups to modulate pharmacokinetic properties .
  • Docking studies : Use software (e.g., AutoDock) to predict interactions with enzymes (e.g., kinases, proteases) based on triazolopyridazine’s planar aromatic system .
    • Data interpretation : Correlate IC₅₀ values with substituent electronic profiles to identify pharmacophores .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Troubleshooting steps :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) to minimize variability .
  • Metabolic stability testing : Use liver microsomes to identify if rapid degradation explains discrepancies in in vitro vs. in vivo efficacy .
  • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) when enzymatic assays yield ambiguous results .

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Process optimization :

  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling steps to reduce side reactions .
  • Microwave-assisted synthesis : Shorten reaction times (e.g., from 24h to 2h) while maintaining >90% yield, as demonstrated for analogous triazolo-pyridazines .
  • Purification : Use flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate high-purity fractions .

Key Considerations for Future Research

  • Toxicity profiling : Assess hepatotoxicity via ALT/AST levels in murine models .
  • Formulation : Explore PEGylation or liposomal encapsulation to enhance aqueous solubility .
  • Patent landscape : Avoid structural overlaps with patented triazolopyridazines (e.g., EP 2,305,221) .

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